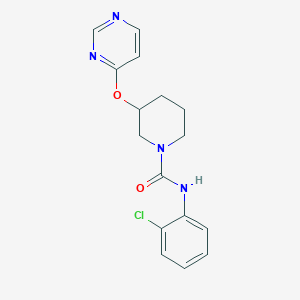
N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and a pyrimidin-4-yloxy moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form the intermediate N-(2-chlorophenyl)piperidine-1-carboxamide. This intermediate is then reacted with 4-hydroxypyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
- N-(2-chlorophenyl)-3-(pyrimidin-5-yloxy)piperidine-1-carboxamide
Uniqueness
N-(2-chlorophenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidin-4-yloxy group, in particular, may confer unique binding properties and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-5-1-2-6-14(13)20-16(22)21-9-3-4-12(10-21)23-15-7-8-18-11-19-15/h1-2,5-8,11-12H,3-4,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCGKDHSIHEZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
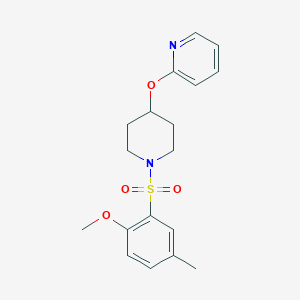
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2780841.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2780843.png)
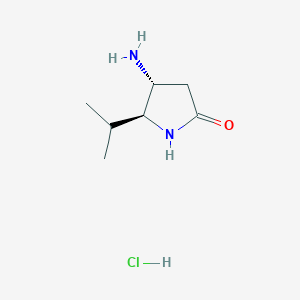
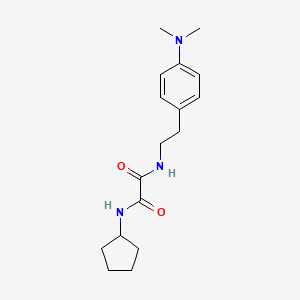
![3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B2780848.png)
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780850.png)
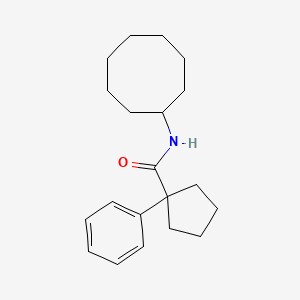
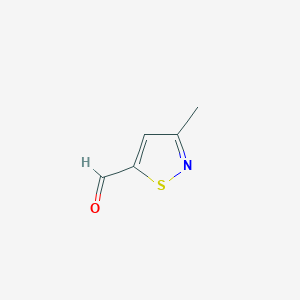
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2780855.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780857.png)
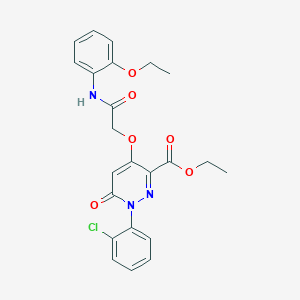
![Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2780862.png)
